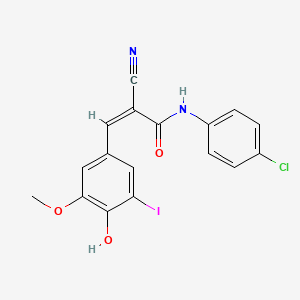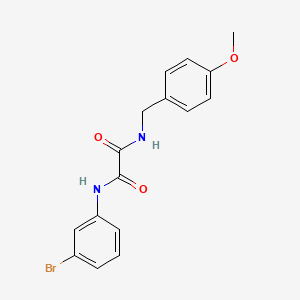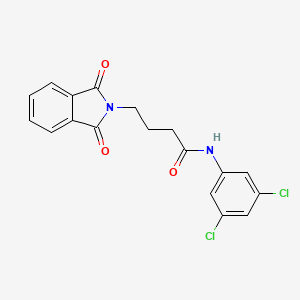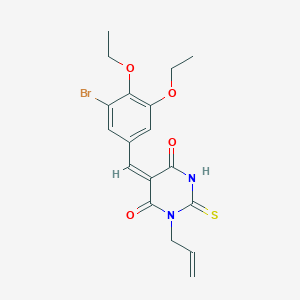
1-methyl-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a pharmacological agent due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body. 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have anti-inflammatory effects in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time. However, 1-methyl-4-(3-phenylpropanoyl)piperazine has some limitations for lab experiments. It is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(3-phenylpropanoyl)piperazine. One area of research is the development of new synthetic methods for 1-methyl-4-(3-phenylpropanoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine. Further studies are also needed to determine the potential use of 1-methyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, 1-methyl-4-(3-phenylpropanoyl)piperazine is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent. It has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine and its potential use in the treatment of diseases.
Synthesemethoden
The synthesis of 1-methyl-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-methylpiperazine with 3-phenylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-methyl-4-(3-phenylpropanoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential use as a pharmacological agent. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXJQMQCPDHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)

![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)